molecular formula C12H4Cl4O2 B3065401 1,4,6,9-Tetrachlorodibenzo-P-dioxin CAS No. 40581-93-9

1,4,6,9-Tetrachlorodibenzo-P-dioxin

Cat. No. B3065401
CAS RN: 40581-93-9
M. Wt: 322 g/mol
InChI Key: QTIIAIRUSSSOHT-UHFFFAOYSA-N
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Description

Dioxins belong to a group of long-lived polyhalogenated organic compounds. Although they are often inaccurately referred to as “dioxins” for simplicity, each dioxin molecule contains a dibenzo-1,4-dioxin skeletal structure, with 1,4-dioxin as the central ring. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment. Due to their lipophilic properties, dioxins bioaccumulate in humans and wildlife, potentially causing developmental disturbances and cancer. Forest fires, volcanic eruptions, and industrial processes have contributed to their presence in the environment .


Molecular Structure Analysis

The dibenzo-1,4-dioxin structure consists of two benzene rings joined by two oxygen bridges, forming an aromatic diether. Chlorine atoms can attach to this structure at various positions (1–4 and 6–9), resulting in different congeners. There are 75 different PCDD congeners , each with varying degrees of chlorination .


Synthesis Analysis

  • Forest fires and volcanic eruptions : Although their contribution to current PCDD accumulation is minor .

Chemical Reactions Analysis

Dioxins are stable compounds, and their formation occurs during high-temperature processes involving chlorinated precursors. These reactions are complex and involve multiple intermediates. For example, the formation of 2,3,7,8-tetrachlorodibenzo-P-dioxin (TCDD) , the most potent dioxin congener, occurs through intricate pathways .


Physical And Chemical Properties Analysis

  • Stability : Dioxins are highly stable and can persist in the environment for over a century .

Scientific Research Applications

Environmental Monitoring and Analysis

1,4,6,9-Tetrachlorodibenzo-p-dioxin (TCDD) is a highly toxic compound found in various components of the global ecosystem, including air, soil, sediment, fish, and humans. Shan et al. (2001) developed a highly sensitive immunoassay for TCDD, optimized using a new coating antigen system. This assay, validated with biota samples by HRGC-HRMS, offers a simpler, rapid, and cost-effective method of analyzing dioxin, facilitating quicker research and more rational regulatory decisions. The detection limit of this assay is as low as 4 ppt in buffer, proving effective for environmental monitoring and sample preparation from soil extracts without further cleanup (Shan et al., 2001).

Toxicity Evaluation and Health Impacts

The World Health Organization (WHO) reevaluated toxic equivalency factors (TEFs) for dioxin-like compounds, including TCDD, in 2005. This reevaluation was based on a refined TEF database and expert judgment. Changes in TEF values were made for several dioxins and furans, including TCDD, based on recent studies. These TEFs are critical for understanding the overall toxic potency of TCDD and related compounds in humans and other mammals, aiding in risk assessment and regulatory decision-making (van den Berg et al., 2006).

Reproductive and Developmental Toxicity in Fish

King-Heiden et al. (2012) examined the reproductive and developmental toxicity of TCDD in feral fish species. Using the zebrafish model, they characterized the aryl hydrocarbon receptor (AHR) signaling in fish and understood how dioxin-like chemicals induce toxicity. This research is pivotal in predicting risks posed by AHR ligands to feral fish populations and provides a platform for integrating risk assessments for ecologically relevant organisms and humans (King-Heiden et al., 2012).

Bioremediation and Environmental Decontamination

Vargas et al. (2001) investigated the biotransformation of TCDD under various anaerobic conditions using enrichment cultures from estuarine sediments. They observed reductive dechlorination of TCDD, transforming it into less chlorinated compounds. This research highlights the potential of using microbial processes for the bioremediation of environments contaminated with chlorinated dioxins, offering a viable approach for environmental cleanup (Vargas et al., 2001).

Carcinogenicity and Risk Assessment

Research by Steenland et al. (2004) revisited the carcinogenicity of TCDD, supporting the 1997 IARC classification of TCDD as a group 1 carcinogen. Their review of epidemiologic and mechanistic evidence post-1997 indicated positive exposure-response analyses in industrial cohorts and specific cancers in the Seveso accident cohort, reinforcing TCDD's classification as a human carcinogen and aiding in risk assessment and regulatory policies (Steenland et al., 2004).

Mechanism of Action

Dioxins exert their effects by binding to the aryl hydrocarbon receptor (AhR) . Activation of AhR leads to altered gene expression, affecting various cellular processes. TCDD, in particular, has been associated with immune system disruption, carcinogenesis, and developmental toxicity .

Safety and Hazards

  • Environmental Persistence : Dioxins remain in the environment for extended periods .

Future Directions

: Polychlorinated dibenzodioxins - Wikipedia : A review of persistent organic pollutants: dioxins, furans, and their relevance in human health

properties

IUPAC Name

1,4,6,9-tetrachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIIAIRUSSSOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)OC3=C(C=CC(=C3O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074044
Record name 1,4,6,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40581-93-9
Record name 1,4,6,9-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,6,9-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,6,9-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/252T60R010
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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